
2-Iodomelatonin
概要
説明
Iodomelatonin, also known as 2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a synthetic analog of melatonin. It is primarily used as a radiolabeled ligand for studying melatonin receptors, specifically MT1, MT2, and MT3. Iodomelatonin acts as a full agonist at both MT1 and MT2 receptors, making it a valuable tool in pharmacological research .
準備方法
合成経路と反応条件: ヨードメラトニンの合成は通常、メラトニンのヨウ素化を伴います。一般的な方法の1つには、ヨウ素モノクロリド(ICl)をヨウ素化剤として使用するものが含まれます。反応は、クロロホルムまたはジクロロメタンなどの有機溶媒中で室温で行われます。このプロセスには、以下の手順が含まれます。
- メラトニンを所望の溶媒に溶解します。
- ヨウ素モノクロリドを溶液に滴下します。
- 反応混合物を室温で一定時間攪拌します。
- カラムクロマトグラフィーを使用して生成物を精製し、ヨードメラトニンを得ます .
工業的製造方法: ヨードメラトニンの工業的製造方法は広く文書化されていませんが、このプロセスはおそらく、ラボスケールの合成手順の拡大を伴う可能性があります。これには、反応条件の最適化、より大きな反応容器の使用、および大規模製造に適した精製技術の実施が含まれます。
化学反応の分析
反応の種類: ヨードメラトニンは、以下のものを含むさまざまな化学反応を起こします。
置換反応: ヨードメラトニンのヨウ素原子は、求核置換反応を使用して他の官能基で置換できます。
酸化と還元反応: ヨードメラトニンは酸化と還元反応に関与し、その化学構造と性質を変えることができます。
一般的な試薬と条件:
求核置換: アジ化ナトリウム(NaN3)またはシアン化カリウム(KCN)などの試薬を使用して、ヨウ素原子を置換できます。
酸化: 過マンガン酸カリウム(KMnO4)などの酸化剤を使用して、ヨードメラトニンを酸化できます。
還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、ヨードメラトニンを還元できます。
生成される主要な生成物:
置換生成物: 使用される求核剤に応じて、アジドメラトニンまたはシアノメラトニンなどの生成物を生成できます。
酸化生成物: 酸化により、ヨードメラトニンのさまざまな酸化誘導体が生成される可能性があります。
4. 科学研究アプリケーション
ヨードメラトニンは、以下のものを含む、広範な科学研究アプリケーションを持っています。
科学的研究の応用
Neuroprotective Effects
Mechanism of Action
Research indicates that 2-iodomelatonin exhibits neuroprotective properties by preventing apoptosis in cerebellar granule neurons. A study demonstrated that this compound inhibited the delayed-rectifier K current (IK) and reduced caspase-3 activation, which are critical factors in neuronal cell death. Specifically, it decreased apoptosis rates by approximately 66% and caspase-3 activity by 64% under low potassium conditions . These findings suggest that the neuroprotective effects may be mediated through melatonin receptor activation, which modulates ion channel activity and reduces potassium efflux.
Case Study
In a controlled experiment involving cultured granule cells, exposure to low potassium levels significantly increased apoptosis rates. However, treatment with this compound effectively mitigated this effect, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Binding Studies and Receptor Characterization
Binding Affinity
this compound has been utilized in autoradiographic studies to investigate melatonin receptor subtypes. It labels two types of binding sites resembling ML-1 and ML-2 melatonin subtypes, with high affinity observed in various brain regions of Djungarian hamsters . The binding affinity was quantified with a dissociation constant (K) of 1.48 nM for the ML-2 site and 43.4 pM for the ML-1 site, indicating its strong interaction with melatonin receptors .
Applications in Circadian Rhythm Research
The compound's ability to bind selectively to melatonin receptors makes it valuable for studying circadian rhythms and sleep disorders. Its role in modulating photoperiodic responses has been investigated in avian models, where changes in binding patterns were observed under different light conditions . This suggests potential applications in understanding seasonal affective disorders and circadian rhythm disruptions.
Molecular Docking Studies
Quantum Mechanics Insights
Recent molecular docking studies have provided insights into the binding dynamics of this compound with melatonin receptors using computational methods like AutoDock Vina. The results indicate that this compound has a favorable binding profile compared to other analogs, which is crucial for drug design targeting specific receptor subtypes . The docking scores suggest that it may serve as a lead compound for developing selective melatonin receptor agonists.
Pharmacological Applications
Potential Therapeutic Uses
The pharmacological profile of this compound suggests its utility beyond neuroprotection. Studies have indicated that it may play a role in cancer protection and metabolic regulation, similar to natural melatonin's functions . Its non-selective agonistic activity could be harnessed to create therapies targeting various conditions related to melatonin deficiency or receptor dysfunction.
Data Summary Table
作用機序
ヨードメラトニンは、中枢神経系および末梢組織のメラトニン受容体(MT1およびMT2)に結合することにより、その効果を発揮します。結合すると、Gタンパク質共役受容体を活性化し、細胞内シグナル伝達のカスケードを引き起こします。これらのイベントには、アデニル酸シクラーゼの阻害、環状アデノシン一リン酸(cAMP)レベルの低下、およびカルシウムイオンチャネルの調節が含まれます。 これらの作用は最終的に、概日リズム、睡眠覚醒サイクル、およびその他の生理学的プロセスを調節します .
類似の化合物:
メラトニン: ヨードメラトニンの由来となる天然ホルモン。類似の構造を持ちますが、ヨウ素原子は含まれていません。
6-クロロメラトニン: メラトニンの塩素化アナログ。同様の薬理学的特性を有しています。
2-フェニルメラトニン: 受容体研究で使用されるメラトニンのフェニル置換アナログ.
ヨードメラトニンの独自性: ヨードメラトニンは、メラトニン受容体に対する高い親和性と選択性によりユニークです。これは、受容体結合研究において貴重なツールとなっています。 その放射性標識形態により、さまざまな生物学的アッセイにおいて正確な追跡と定量が可能になります .
類似化合物との比較
Melatonin: The natural hormone that iodomelatonin is derived from. It has a similar structure but lacks the iodine atom.
6-Chloromelatonin: A chlorinated analog of melatonin with similar pharmacological properties.
2-Phenylmelatonin: A phenyl-substituted analog of melatonin used in receptor studies.
Uniqueness of Iodomelatonin: Iodomelatonin is unique due to its high affinity and selectivity for melatonin receptors, making it a valuable tool in receptor binding studies. Its radiolabeled form allows for precise tracking and quantification in various biological assays .
生物活性
2-Iodomelatonin is a synthetic derivative of melatonin, known for its high affinity for melatonin receptors. This compound has garnered significant attention in various biological studies due to its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound (chemical structure: C_14H_14I_N_3O_2) is recognized as a potent agonist for melatonin receptors, particularly MT1 and MT2. Its binding affinity and biological effects have been extensively studied in various tissues, including the brain, adrenal glands, and kidneys.
Affinity Studies
The binding characteristics of 2-[125I]iodomelatonin have been evaluated across different species and tissues. Key findings include:
- Chicken Retinal Membranes : 2-[125I]iodomelatonin binds with high affinity (Kd = 434 ± 56 pM) to melatonin receptors in chicken retinal membranes, indicating its potential role in visual processing and circadian rhythm regulation .
- Adrenal Gland : In studies involving rat adrenal tissue, specific binding was characterized with a Kd of 27.4 pmol/L and a Bmax of 3.38 fmol/mg protein, suggesting direct action on adrenal function .
- Human Kidney : The binding affinity was reported at 15.2 ± 2.5 pmol/L with a density of 1.79 ± 0.19 fmol/mg protein, highlighting its relevance in renal physiology .
Comparative Binding Affinities
The following table summarizes the binding affinities of this compound compared to other melatonin analogs:
Compound | Kd (pM) | Binding Site Characteristics |
---|---|---|
This compound | 434 | High affinity for melatonin receptors |
Melatonin | ~1000 | Standard reference for receptor comparison |
6-Chloromelatonin | ~500 | Moderate affinity |
6-Hydroxymelatonin | >1000 | Low affinity |
Case Studies and Experimental Findings
- Ovulation Inhibition in Rats : In pharmacological evaluations, this compound demonstrated a significantly higher potency than both melatonin and 6-chloromelatonin in inhibiting ovulation in rat models . This suggests its potential application in reproductive health.
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter release. It has been shown to inhibit calcium-dependent dopamine release in retinal studies, correlating receptor binding with functional responses .
- Toxicological Profile : The acute toxicity of this compound is low, with an elimination half-life of approximately 60 minutes in vivo, which is longer than that of melatonin. Importantly, mutagenesis tests indicate that it lacks mutagenic effects even at high concentrations .
The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). Specifically, it has been shown to bind to Mel1a and Mel1b receptor subtypes, impacting various physiological processes such as circadian rhythms, reproductive functions, and neuroprotection.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the binding affinity (Ki) and selectivity of 2-Iodomelatonin for MT1 vs. MT2 receptors?
To determine binding affinity and selectivity, employ saturation and competition binding assays using radiolabeled 2-[125I]iodomelatonin. Key steps include:
- Saturation experiments : Measure specific binding at varying radioligand concentrations to calculate dissociation constants (Kd) and receptor density (Bmax) using nonlinear regression .
- Competition assays : Test melatonin analogs (e.g., 6-chloromelatonin, N-acetylserotonin) to establish pharmacological profiles. For example, this compound exhibits 5-fold selectivity for MT1 (Ki = 28 pM) over MT2 .
- Kinetic analysis : Confirm equilibrium binding conditions by assessing association/dissociation rates .
Q. How can researchers validate the specificity of this compound in receptor binding studies?
- Pharmacological specificity : Include structurally diverse competitors (e.g., serotonin, adrenergic/dopaminergic ligands) to rule off-target interactions. For MT1/MT2, melatonin analogs should show a hierarchy: this compound ≥ 6-chloromelatonin > melatonin > N-acetylserotonin .
- Negative controls : Use tissues/cell lines lacking melatonin receptors to confirm signal specificity .
Q. What controls are essential in kinetic and thermodynamic analyses of this compound binding?
- Temperature dependence : Perform binding assays at 0°C (to minimize receptor internalization) and 25°C (physiological conditions) to assess thermodynamic parameters (ΔH, ΔS) .
- GTP inclusion : Add GTP (1–10 µM) to uncouple G-proteins, distinguishing high-affinity (G-protein-coupled) and low-affinity receptor states .
Advanced Research Questions
Q. How should researchers address discrepancies in reported binding affinities (e.g., Kd = nM in hamster brain vs. pM in hypothalamus)?
Discrepancies arise from species/tissue-specific receptor subtypes and experimental conditions :
- Receptor subtypes : Djungarian hamster hypothalamus exhibits picomolar-affinity ML-1 sites, while whole-brain membranes show nanomolar-affinity ML-2 sites .
- Assay conditions : Variations in buffer composition (e.g., divalent cations), protein concentration, and incubation time can alter observed Kd values .
- Validation : Cross-validate findings using autoradiography to localize binding sites in discrete brain regions .
Q. What strategies optimize this compound use in autoradiographic localization studies?
- Tissue preparation : Use fresh-frozen brain sections (10–20 µm thickness) to preserve receptor integrity .
- Incubation conditions : Optimize radioligand concentration (e.g., 75 pM for chicken brain) and include excess unlabeled this compound (1 µM) to define nonspecific binding .
- Quantification : Use phosphor imaging or film densitometry with calibrated standards to convert optical density to fmol/mg protein .
Q. How do functional assays (e.g., calcium flux vs. cAMP inhibition) affect observed this compound potency?
- Calcium flux assays (e.g., FLIPR): Measure Gαq-coupled signaling, yielding higher EC50 values (e.g., 13.8 nM) due to signal amplification .
- cAMP inhibition assays : Reflect Gαi/o coupling, showing lower EC50 values (e.g., 3.48 pM in NFAT reporter assays) .
- Methodological alignment : Select assays based on the receptor’s primary signaling pathway (e.g., MT1 primarily inhibits cAMP) .
Q. What thermodynamic insights are critical for analyzing this compound-receptor interactions?
- Entropy/enthalpy balance : Binding to chicken brain receptors is entropy-driven (ΔS > 0), suggesting hydrophobic interactions dominate .
- Temperature shifts : Lower temperatures (0°C) favor high-affinity binding, while higher temperatures (25°C) reduce affinity due to increased kinetic energy .
Q. How does species or tissue selection impact the pharmacological profile of this compound?
- Avian vs. mammalian receptors : Chicken retinal membranes show higher affinity (Kd = 434 pM) compared to Syrian hamster brain (Kd = 3.3 nM), reflecting evolutionary divergence in receptor subtypes .
- Brain region specificity : In Djungarian hamsters, hypothalamic ML-1 sites (Kd = 43.4 pM) mediate reproductive photoperiodism, while thalamic ML-2 sites regulate circadian rhythms .
特性
IUPAC Name |
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDSMSDZHURBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239462 | |
Record name | 2-Iodomelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93515-00-5 | |
Record name | 2-Iodomelatonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93515-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodomelatonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodomelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodomelatonin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。